molecular formula C27H33Cl2N5O4 B15173034 Bosutinib methanoate CAS No. 918639-10-8

Bosutinib methanoate

Cat. No.: B15173034
CAS No.: 918639-10-8
M. Wt: 562.5 g/mol
InChI Key: KBLGKECLADKUHT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bosutinib methanoate involves multiple steps, starting from the preparation of bosutinib. . The final step involves the esterification of bosutinib with methanoic acid to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Bosutinib methanoate undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Comparison with Similar Compounds

Similar Compounds

Bosutinib methanoate is similar to other tyrosine kinase inhibitors such as:

Uniqueness

This compound is unique due to its dual inhibition of Src and ABL kinases, as well as its ability to target additional kinases. This broad spectrum of activity makes it effective against various resistance-conferring mutations in CML . Additionally, this compound has a distinct side effect profile, with fewer cardiovascular and thromboembolic events compared to other inhibitors .

Properties

CAS No.

918639-10-8

Molecular Formula

C27H33Cl2N5O4

Molecular Weight

562.5 g/mol

IUPAC Name

4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile;methanol

InChI

InChI=1S/C26H29Cl2N5O3.CH4O/c1-32-6-8-33(9-7-32)5-4-10-36-25-13-21-18(11-24(25)35-3)26(17(15-29)16-30-21)31-22-14-23(34-2)20(28)12-19(22)27;1-2/h11-14,16H,4-10H2,1-3H3,(H,30,31);2H,1H3

InChI Key

KBLGKECLADKUHT-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC.CO

Origin of Product

United States

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